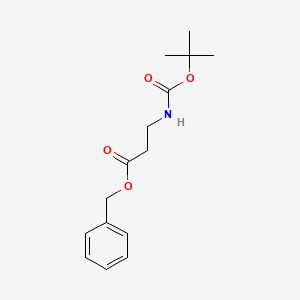

苄基 3-(Boc-氨基)丙酸酯

描述

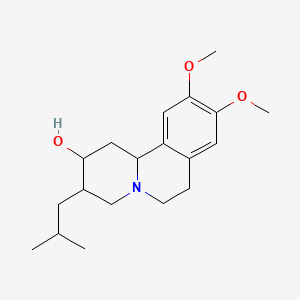

Benzyl 3-(Boc-amino)propanoate is a chemical compound with the molecular formula C15H21NO4 . It has a molecular weight of 279.34 .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Benzyl 3-(Boc-amino)propanoate, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Benzyl 3-(Boc-amino)propanoate consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The Boc group in Benzyl 3-(Boc-amino)propanoate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

Benzyl 3-(Boc-amino)propanoate is a colorless liquid . It has a molecular weight of 279.34 .科学研究应用

化学合成

“苄基 3-(Boc-氨基)丙酸酯”是一种化学化合物,其分子式为 C15H21NO4 {svg_1}. 它因其独特的结构和性质而被用于各种化学合成过程中 {svg_2}.

氨基保护

这种化合物在氨基保护中起着至关重要的作用,尤其是在多功能目标的合成中 {svg_3}. 伯胺可以容纳两个这样的基团,这种化合物通常用于胺和酰胺的双重保护 {svg_4}.

肽合成

“苄基 3-(Boc-氨基)丙酸酯”广泛用于肽合成 {svg_5}. 它在 20 世纪 50 年代后期被引入,并迅速应用于肽合成领域 {svg_6}. 它也几乎从固相肽合成的开始就被用于临时保护 α-氨基 {svg_7}.

促进裂解

这种化合物也用于促进裂解的情况,因为同一氮上的两个保护基团之间存在相互作用 {svg_8}. 这在需要选择性脱保护的复杂化学合成过程中特别有用 {svg_9}.

商业可用性

“苄基 3-(Boc-氨基)丙酸酯”可在市面上买到,这促使其在各种研究应用中得到广泛使用 {svg_10}. 它通常用作各种分析方法中的标准或参考化合物 {svg_11}.

安全和操作

这种化合物在安全和操作方面属于 GHS07 类别 {svg_12}. 它具有危险声明 H315、H319 和 H335,以及预防措施声明 P261、P305+351+338 和 P302+352 {svg_13}. 了解这种化合物的安全性和操作对于在实验室和工业环境中使用至关重要 {svg_14}.

作用机制

Target of Action

Benzyl 3-(Boc-amino)propanoate is a derivative of amino acids, specifically a Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.

Mode of Action

As a Boc-protected amino acid, Benzyl 3-(Boc-amino)propanoate is primarily used in peptide synthesis . The Boc group serves as a protective group for the amino function, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

安全和危害

未来方向

属性

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCQQYJTWFNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

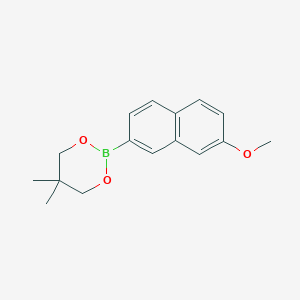

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)